Cas no 1351652-00-0 (2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide)

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide structure
1351652-00-0 structure
商品名:2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
CAS番号:1351652-00-0
MF:C22H26N4O2S
メガワット:410.532443523407
CID:5869140
PubChem ID:71790372

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide
    • 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
    • F6225-0994
    • AKOS024540248
    • 1351652-00-0
    • 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide
    • インチ: 1S/C22H26N4O2S/c1-15-4-5-16(2)21-20(15)24-22(29-21)25(3)14-19(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h4-9H,10-14H2,1-3H3,(H,23,27)
    • InChIKey: RSHSIJVBPSBKAB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(N2CCOCC2)C=C1)(=O)CN(C1=NC2=C(C)C=CC(C)=C2S1)C

計算された属性

  • せいみつぶんしりょう: 410.17764726g/mol
  • どういたいしつりょう: 410.17764726g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6225-0994-1mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
1mg
$54.0 2023-09-09
Life Chemicals
F6225-0994-25mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
25mg
$109.0 2023-09-09
Life Chemicals
F6225-0994-30mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
30mg
$119.0 2023-09-09
Life Chemicals
F6225-0994-10mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
10mg
$79.0 2023-09-09
Life Chemicals
F6225-0994-40mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
40mg
$140.0 2023-09-09
Life Chemicals
F6225-0994-75mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
75mg
$208.0 2023-09-09
Life Chemicals
F6225-0994-5μmol
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6225-0994-2mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
2mg
$59.0 2023-09-09
Life Chemicals
F6225-0994-100mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
100mg
$248.0 2023-09-09
Life Chemicals
F6225-0994-20mg
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide
1351652-00-0
20mg
$99.0 2023-09-09

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide 関連文献

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamideに関する追加情報

Comprehensive Analysis of 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS No. 1351652-00-0)

The compound 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS No. 1351652-00-0) is a structurally intricate molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique combination of a benzothiazole core, morpholine moiety, and acetamide linkage makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or modulator of cellular signaling pathways, given its structural resemblance to known bioactive molecules.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors targeting specific enzymes or receptors. The benzothiazole scaffold, a key feature of this compound, is widely recognized for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a morpholine ring further enhances its solubility and bioavailability, addressing one of the critical challenges in drug development. This dual functionality positions CAS No. 1351652-00-0 as a versatile building block for designing novel therapeutics.

From a synthetic perspective, the preparation of 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide involves multi-step organic reactions, including condensation, amidation, and functional group transformations. Advanced techniques such as HPLC purification and NMR spectroscopy are essential for ensuring the compound's purity and structural integrity. These methodologies align with the increasing demand for high-purity compounds in pharmaceutical research, particularly for high-throughput screening and structure-activity relationship (SAR) studies.

The compound's potential applications extend beyond traditional drug discovery. With the rise of precision medicine and personalized therapies, molecules like CAS No. 1351652-00-0 are being explored for their ability to target specific genetic mutations or aberrant pathways in diseases such as cancer and neurodegenerative disorders. Its lipophilic and hydrogen-bonding properties make it suitable for crossing biological barriers, a critical factor in central nervous system (CNS) drug development.

In the context of green chemistry and sustainable synthesis, researchers are also investigating eco-friendly routes to produce this compound. Solvent-free reactions, catalytic methods, and microwave-assisted synthesis are among the innovative approaches being tested to reduce environmental impact while maintaining yield and efficiency. This aligns with global trends toward sustainable pharmaceutical manufacturing and the reduction of hazardous waste.

Another area of interest is the computational modeling of 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide. Molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict its binding affinity and optimize its pharmacological profile. These in silico techniques are invaluable for accelerating drug discovery and reducing reliance on costly and time-consuming experimental trials.

As the demand for novel bioactive compounds continues to grow, CAS No. 1351652-00-0 represents a compelling case study in the intersection of chemistry, biology, and technology. Its multifaceted properties and adaptability to various research needs underscore its importance in modern science. Future studies may explore its potential in combination therapies or as a scaffold for developing derivatives with enhanced efficacy and reduced side effects.

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